molecular formula C13H15N3O B3389528 1-(4-Cyanophenyl)piperidine-4-carboxamide CAS No. 927699-43-2

1-(4-Cyanophenyl)piperidine-4-carboxamide

Cat. No.: B3389528
CAS No.: 927699-43-2
M. Wt: 229.28 g/mol
InChI Key: KYGOMJUVWVTSGP-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)piperidine-4-carboxamide is a piperidine derivative featuring a 4-cyanophenyl group attached to the nitrogen atom of the piperidine ring and a carboxamide moiety at the 4-position. The 4-cyanophenyl group contributes electron-withdrawing properties, which may enhance binding affinity to target proteins or influence metabolic stability. The carboxamide group is a common pharmacophore, often involved in hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

1-(4-cyanophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGOMJUVWVTSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanophenyl)piperidine-4-carboxamide typically involves the reaction of 4-cyanobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanophenyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Cyanophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Nitrogen

The piperidine nitrogen substituent significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent on Piperidine N Molecular Formula Molecular Weight (g/mol) Key Features/Activity Reference
1-(4-Cyanophenyl)piperidine-4-carboxamide 4-Cyanophenyl C₁₃H₁₄N₃O 243.28 Electron-withdrawing cyano group
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide 4-Acetamidophenyl sulfonyl C₁₄H₁₉N₃O₄S 325.38 Sulfonyl group enhances polarity
1-[4-(Furan-2-yl)phenyl]piperidine-4-carboxamide 4-(Furan-2-yl)phenyl C₁₆H₁₇N₂O₂ 281.32 Heteroaromatic furan for π-π stacking
1-(4-Chlorobenzoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide 4-Chlorobenzoyl C₂₀H₁₉Cl₂N₂O₂ 402.28 Dual chloro substituents for lipophilicity

Key Observations :

  • The 4-cyanophenyl group in the target compound contrasts with bulkier substituents like sulfonyl () or heteroaromatic furan (). These differences affect solubility and membrane permeability.
  • Chlorinated analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Modifications at the Piperidine 4-Position

The carboxamide group at the 4-position is conserved in many analogs, but variations in its substitution pattern exist:

Compound Name 4-Position Modification Biological Relevance Reference
This compound Carboxamide (-CONH₂) Potential hydrogen-bond donor/acceptor
4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide 4-(Chlorophenyl)amino Dual substituents may alter ring conformation
4-(Cyclopropylmethyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide Cyclopropylmethyl + thiophene Enhanced steric bulk and aromatic interactions

Key Observations :

  • The carboxamide group’s presence is critical for hydrogen bonding, as seen in protease inhibitors (e.g., ).
  • Bulky substituents like cyclopropylmethyl () may restrict piperidine ring flexibility, affecting target binding.

Key Observations :

  • Urea derivatives () show higher yields (78–87%) compared to indole-carbonyl analogs (10–80%), possibly due to simpler reaction pathways.

Biological Activity

Overview

1-(4-Cyanophenyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol. It has garnered attention in pharmacological research due to its potential biological activities, particularly as a dopamine reuptake inhibitor and for its analgesic properties.

The synthesis of this compound typically involves the reaction of 4-cyanobenzoyl chloride with piperidine, facilitated by a base like triethylamine. This process yields a compound that can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological evaluation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Dopamine Reuptake Inhibition : Studies have shown that derivatives of piperidine-4-carboxamide can act as potent dopamine reuptake inhibitors. This activity is significant for potential applications in treating conditions like depression and anxiety .
  • Analgesic Effects : The compound has demonstrated analgesic properties in animal models. For instance, studies reported that certain derivatives exhibited significant pain relief within 15 minutes of administration, with effects lasting up to three hours .
  • Antimicrobial Activity : The antibacterial efficacy of piperidine derivatives has been assessed against various Gram-positive and Gram-negative bacteria, showing promising results compared to the parent compound .

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly through inhibition of the dopamine transporter (DAT), which may contribute to its antidepressant effects .

Research Findings and Case Studies

Several studies have evaluated the biological efficacy of this compound:

  • Dopamine Reuptake Inhibition :
    • A study demonstrated that synthesized derivatives significantly inhibited dopamine uptake in vitro, suggesting their potential as antidepressants .
  • Analgesia in Animal Models :
    • In an experimental setup involving mice, compounds derived from piperidine-4-carboxamide showed significant analgesic effects in the open field test, indicating enhanced locomotor activity without hyperactivity .
  • Antimicrobial Testing :
    • The antimicrobial activity was assessed against a range of pathogens, revealing that many derivatives had comparable or superior activity compared to standard antibiotics, thus highlighting their potential use in treating infections .

Comparative Analysis

To better understand the efficacy of this compound, it is helpful to compare it with similar compounds:

Compound NameKey ActivityComparison
1-(4-Methoxyphenyl)piperidine-4-carboxamideDopamine reuptake inhibitionSimilar mechanism but different efficacy
1-(4-Chlorophenyl)piperidine-4-carboxamideAntimicrobial propertiesEnhanced antibacterial activity
1-(4-Nitrophenyl)piperidine-4-carboxamideAnalgesic effectsVaried potency in pain relief

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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